Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
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Overview
Description
Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate: is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is a derivative of imidazolidinone, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate typically involves the reaction of 3-methyl-2-oxoimidazolidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites of enzymes or receptors, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid: Similar in structure but with different functional groups and properties.
1-Imidazolidinepropanoic acid, 3-methyl-2-oxo-, methyl ester: Another derivative with similar core structure but different substituents.
Uniqueness: Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9-5-6-10(8(9)12)4-3-7(11)13-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMUSUYDUQJKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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